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The identification and quantification of NatC substrates are pivotal for understanding the scope

of the AC-Ile-ome. Proteomic studies in Saccharomyces cerevisiae have been instrumental in

defining the substrate profile of NatC. A key study utilizing N-terminal combined fractional

diagonal chromatography (COFRADIC) in a naa30Δ yeast strain identified 57 potential NatC

substrates.[4] These proteins are involved in a diverse range of cellular processes, highlighting

the broad impact of NatC-mediated acetylation.

For the purpose of this guide, a selection of these identified yeast NatC substrates is presented

below, forming a foundational dataset for the AC-Ile-ome.
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Protein (Yeast) N-terminal Sequence Putative Function

Arl3p MI(S)
Golgi-associated GTP-binding

protein

Trm1-IIp MI(K) tRNA methyltransferase

Atp16p MI(L) F1F0-ATPase subunit

Cox12p MI(F) Cytochrome c oxidase subunit

Hsp30p MI(T) Heat shock protein

Pst2p MI(A)
Phosphate-responsive

signaling pathway component

Rpl24bp MI(G) 60S ribosomal protein L24b

Sec20p MI(V)
t-SNARE involved in

retrograde transport to the ER

Ssm4p MI(P) Pre-rRNA processing protein

Ybr239c-ap MI(N) Uncharacterized protein

Table 1: A selection of identified NatC substrates in Saccharomyces cerevisiae. The N-terminal

sequence shown is post-initiator methionine, where Isoleucine (I) becomes the N-terminal

residue. The original N-terminal methionine is typically retained and the isoleucine is at the

second position.

The Interactome: Protein-Protein Interactions of the
AC-Ile-ome
N-terminal acetylation can act as a crucial determinant for protein-protein interactions. The

modification can either create or mask a binding site, thereby modulating the assembly of

protein complexes. For instance, the lack of N-terminal acetylation on certain proteins can

expose a degradation signal (N-degron), leading to their recognition by E3 ubiquitin ligases and

subsequent proteasomal degradation.[5][6]
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A prominent example of an interaction modulated by N-terminal acetylation is that of the E2

conjugating enzyme UBE2M and its regulator DCN1, a subunit of an E3 ligase for the ubiquitin-

like protein NEDD8. The N-terminal Met-Ile of UBE2M is a substrate for NatC, and this

acetylation is critical for its interaction with DCN1.[7]

The interactome of the AC-Ile-ome is therefore context-dependent, with the acetylation status

of a protein influencing its binding partners. Below is a table summarizing representative

interactions for proteins that are known or putative NatC substrates.

Ac-Ile Protein Interacting Partner(s)
Functional Consequence
of Interaction

UBE2M (human) DCN1
Assembly of the E2-E3 NEDD8

ligase complex

Arl3p (yeast) Sys1p
Recruitment to the Golgi

apparatus

Grh1p (yeast) Not well defined
Localization to the Golgi

apparatus

Trm1-IIp (yeast) Not well defined
Localization to the inner

nuclear membrane

Table 2: Representative protein-protein interactions of the AC-Ile-ome.

Experimental Protocols
The study of the AC-Ile-ome and its interactome relies on a combination of proteomic and

interaction-based experimental approaches.

Protocol 1: Identification of N-terminally Acetylated
Peptides by N-terminal COFRADIC
This protocol provides a method for the enrichment and identification of N-terminally acetylated

peptides from a complex protein mixture.

Protein Extraction and Digestion:
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Lyse cells or tissues in a suitable buffer containing protease inhibitors.

Quantify the protein concentration using a standard method (e.g., BCA assay).

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with

iodoacetamide.

Digest proteins into peptides using a specific protease, such as trypsin.

Blocking of Free Amines:

Block primary amines (N-termini and lysine side chains) of the peptides using an amine-

reactive reagent, such as N-hydroxysuccinimide (NHS) esters of acetic acid.

First Round of RP-HPLC Separation:

Separate the modified peptides by reversed-phase high-performance liquid

chromatography (RP-HPLC).

Collect fractions at regular intervals.

Thiol-based Chemistry for Internal Peptide Removal:

Treat the collected fractions with a reagent that specifically modifies the blocked internal

peptides (containing lysine), rendering them more hydrophilic. This step is specific to the

COFRADIC chemistry.

Second Round of RP-HPLC Separation:

Re-inject the fractions from the first HPLC run onto the same RP-HPLC column.

The N-terminally blocked peptides will elute at the same retention time, while the modified

internal peptides will have a shifted retention time.

Collect the fractions corresponding to the original elution times.

Mass Spectrometry Analysis:
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Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Identify the peptides and their acetylation status using database search algorithms (e.g.,

Mascot, Sequest).

Protocol 2: Analysis of Protein-Protein Interactions by
Co-Immunoprecipitation (Co-IP)
This protocol describes a method to identify the interaction partners of a specific N-terminally

acetylated protein.

Cell Lysis:

Lyse cells expressing the protein of interest (bait protein) in a non-denaturing lysis buffer

containing protease and phosphatase inhibitors.

Ensure the lysis conditions preserve protein-protein interactions.

Antibody Immobilization:

Incubate an antibody specific to the bait protein with protein A/G-coupled agarose or

magnetic beads to immobilize the antibody.

Immunoprecipitation:

Add the cell lysate to the antibody-bead conjugate and incubate with gentle rotation to

allow the antibody to bind to the bait protein.

Washing:

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

Elution:

Elute the bait protein and its interacting partners (prey proteins) from the beads using a

low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
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Analysis of Interacting Proteins:

Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie

staining.

Excise protein bands of interest and identify them by mass spectrometry.

Alternatively, analyze the entire eluate by LC-MS/MS for a more comprehensive

identification of interaction partners.

Confirm the interaction by Western blotting using an antibody against the suspected

interacting protein.

Visualizing the AC-Ile-ome Interactome and
Pathways
Diagrams are essential for visualizing the complex relationships within the AC-Ile-ome.
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NatC-mediated co-translational N-terminal acetylation.

Signaling Pathway: Regulation of Protein Stability by
NatC
The absence of NatC-mediated acetylation can lead to protein degradation through the N-

degron pathway.
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NatC-Mediated Acetylation N-Degron Pathway
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Regulation of protein stability by NatC-mediated acetylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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